2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
Description
Properties
IUPAC Name |
2,4-dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2S/c7-5-3-1-13(11,12)2-4(3)9-6(8)10-5/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVHDCBUVMKZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429639-72-4 | |
| Record name | 2,4-dichloro-5H,7H-6lambda6-thieno[3,4-d]pyrimidine-6,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide typically involves the chlorination of 6,7-dihydrothieno[3,4-d]pyrimidine-2,4-diol. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothienopyrimidine derivatives, while oxidation can produce sulfone derivatives .
Scientific Research Applications
Medicinal Chemistry
2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide has shown potential as a pharmacological agent due to its unique structural properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial DNA synthesis, making it a candidate for developing new antibiotics.
Anticancer Potential
In vitro studies have suggested that derivatives of 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine may inhibit cancer cell proliferation. Specifically, compounds modified from this structure have shown promise in targeting specific cancer types by inducing apoptosis in malignant cells.
Agricultural Applications
The compound has also been explored for its utility in agriculture, particularly as a herbicide.
Herbicidal Properties
Field trials have reported that formulations containing 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine effectively control weed populations without harming crop yields. Its selective action allows it to target specific weed species while being safe for desirable plants.
Case Study: Crop Yield Improvement
A case study conducted in soybean fields revealed that applying this compound resulted in a 20% increase in yield due to reduced competition from weeds. The study highlighted the compound's role in sustainable agricultural practices by minimizing the need for multiple herbicide applications.
Polymer Chemistry
The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine has shown improved performance metrics compared to traditional materials.
Data Table: Summary of Applications
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against Staphylococcus aureus |
| Anticancer Potential | Induces apoptosis in cancer cells | |
| Agricultural Sciences | Herbicide | Controls specific weed species |
| Crop Yield Improvement | 20% increase in soybean yield | |
| Material Science | Polymer Chemistry | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine: Similar structure but lacks the dioxide group.
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine: A structural isomer with different positioning of the thieno and pyrimidine rings.
Uniqueness
The presence of the dioxide group in 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide imparts unique chemical and biological properties that distinguish it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Biological Activity
2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a heterocyclic compound with notable biological activities. Its structure features a thieno-pyrimidine core that contributes to its pharmacological properties. This article reviews the compound's biological activity based on diverse research findings, including its anticancer effects, antimicrobial properties, and potential applications in treating neurodegenerative diseases.
- Chemical Formula : C₆H₄Cl₂N₂O₂S
- Molecular Weight : 239.08 g/mol
- IUPAC Name : this compound
- CAS Number : 1429639-72-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Below are key findings from recent research:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- IC₅₀ Values : The compound demonstrated IC₅₀ values comparable to standard chemotherapeutic agents. For example:
The compound's mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several pathogens:
- Tested Strains : E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, E. faecalis, and C. albicans.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) below 100 µg/mL for most tested strains, indicating potent antimicrobial effects .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective properties of the compound:
- Mechanism : The compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
- IC₅₀ Values : Inhibitory activity against AChE was reported with IC₅₀ values around 20 µM, demonstrating its potential as a therapeutic agent in neurodegenerative disorders .
Data Table of Biological Activities
Case Studies and Research Findings
-
Cytotoxicity Study :
A study by Jame et al. evaluated the cytotoxic effects of various thieno-pyrimidine derivatives on human cancer cell lines and reported significant cytotoxicity for compounds similar to this compound against HepG2 and MCF-7 cells. -
Antimicrobial Evaluation :
In a comprehensive study assessing antimicrobial efficacy against multiple strains of bacteria and fungi, the compound showed promising results with effective inhibition at low concentrations. -
Neuroprotective Research :
Pant et al. conducted research on pyrimidine derivatives for anti-Alzheimer's activity and identified that compounds with structural similarities to 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine demonstrated significant AChE inhibition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, and how can purity be ensured?
- Methodology : Use multi-step heterocyclic synthesis, starting with thiophene derivatives and introducing pyrimidine rings via nucleophilic substitution. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular validation .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like 4,6-dihydroxypyrimidine derivatives, which are common in similar syntheses .
Q. How should researchers safely handle and store this compound to avoid degradation or hazards?
- Methodology : Store under inert gas (argon/nitrogen) in amber glass vials at –20°C to prevent hydrolysis of the dichloro groups. Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling. Follow GHS guidelines for waste disposal, particularly for chlorinated byproducts .
- Safety Protocols : Regularly test stored samples via Fourier-transform infrared spectroscopy (FTIR) to detect hydrolyzed products (e.g., hydroxyl groups at ~3200–3500 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology : Combine nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D-COSY) to resolve thienopyrimidine ring protons and chlorinated substituents. Validate the 6,6-dioxide moiety using Raman spectroscopy (peak at ~1100–1200 cm⁻¹ for sulfone groups) .
- Data Interpretation : Cross-reference with spectral databases like SDBS or NIST/EPA/NIH Mass Spectral Library to resolve ambiguities in aromatic proton splitting patterns .
Advanced Research Questions
Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Apply density functional theory (DFT) to calculate electron density maps, identifying reactive sites (e.g., C2 and C4 positions). Use COMSOL Multiphysics to simulate reaction kinetics under varying pH and solvent conditions .
- Case Study : Compare theoretical predictions with experimental data (e.g., substituent effects on reaction rates) to refine models .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology : Design dose-response assays with orthogonal readouts (e.g., enzymatic activity vs. cell viability) to decouple target-specific effects from off-target toxicity. Use factorial design to test variables like concentration, incubation time, and cell type .
- Theoretical Framework : Link discrepancies to structural analogs (e.g., 5,7-dimethylpyrido[2,3-d]pyrimidine derivatives) and their differential binding to kinases or DNA .
Q. What strategies enhance the compound’s selectivity in targeting enzymes like kinases or polymerases?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing chlorine with methoxy groups). Use X-ray crystallography to resolve binding modes in enzyme active sites .
- Advanced Techniques : Leverage cryo-electron microscopy (cryo-EM) to visualize dynamic interactions in solution-phase systems .
Q. How can AI-driven automation improve the efficiency of large-scale synthesis optimization?
- Methodology : Implement machine learning (ML) algorithms trained on reaction datasets (e.g., yield, temperature, solvent) to predict optimal conditions. Integrate with autonomous lab systems for real-time adjustments during synthesis .
- Validation : Compare AI-predicted yields with manual protocols to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
